A Technical Guide to 4-Acetamidobenzenesulfonamide for Researchers and Drug Development Professionals
A Technical Guide to 4-Acetamidobenzenesulfonamide for Researchers and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of 4-Acetamidobenzenesulfonamide (CAS No. 121-61-9), a pivotal molecule in medicinal chemistry and drug development. Known by its IUPAC name N-(4-sulfamoylphenyl)acetamide, this compound is a key intermediate in the synthesis of sulfa drugs and serves as a versatile scaffold for creating novel therapeutic agents. This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols, and multifaceted mechanisms of action, including its roles as a competitive inhibitor of bacterial folic acid synthesis and a potent inhibitor of carbonic anhydrase isoforms. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.
Nomenclature and Chemical Identity
Precise identification is the cornerstone of chemical research and development. 4-Acetamidobenzenesulfonamide is widely recognized by several names and identifiers across chemical databases and literature.
-
Synonyms: A multitude of synonyms are used, reflecting its history and common usage in various contexts. The most prevalent include:
-
EC Number: 204-486-7[4]
Physicochemical Properties
Understanding the physicochemical properties of 4-Acetamidobenzenesulfonamide is critical for its application in synthesis, formulation, and biological assays. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₃S | [1][3][4] |
| Molecular Weight | 214.24 g/mol | [1][3] |
| Appearance | White to light beige crystalline powder | [4][7] |
| Melting Point | 214-220 °C | [1][8] |
| Solubility | Sparingly soluble in water; Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml) | [4][5] |
| pKa (Predicted) | 9.88 ± 0.12 | [4] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | [4] |
Synthesis and Manufacturing
The synthesis of 4-Acetamidobenzenesulfonamide is a well-established process, often performed as a two-stage procedure starting from acetanilide. This approach is a classic illustration of using a protecting group strategy in aromatic chemistry.
Synthetic Rationale and Strategy
The primary challenge in synthesizing sulfonamides from aniline derivatives is controlling the reactivity of the aromatic amine group. The free amine is highly susceptible to oxidation and can react with the chlorosulfonating agent. To circumvent this, the amine is first protected as an acetamide (acetanilide). This acetyl group is electron-withdrawing, which deactivates the ring slightly, preventing polysubstitution and protecting the nitrogen atom. The subsequent chlorosulfonation with chlorosulfonic acid proceeds with high para-selectivity due to the steric bulk of the acetamido group.[9][10] The resulting sulfonyl chloride is then readily converted to the sulfonamide by reaction with ammonia.
Synthesis Workflow
Caption: Two-step synthesis of 4-Acetamidobenzenesulfonamide from acetanilide.
Experimental Protocol: Synthesis from 4-Acetamidobenzenesulfonyl Chloride
This protocol describes the conversion of the sulfonyl chloride intermediate to the final sulfonamide product. This step must be performed with caution due to the vigorous nature of the reaction.
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Concentrated aqueous ammonia (28%)
-
Dilute sulfuric acid
-
Cold deionized water
Procedure:
-
In a fume hood, cautiously add 39 g of 4-acetamidobenzenesulfonyl chloride to 120 mL of concentrated ammonia solution in a suitable flask.[8] A vigorous exothermic reaction will occur.
-
Stir the mixture with a glass rod or magnetic stirrer until a smooth, thin paste is formed.[8][9] Break up any lumps to ensure complete reaction.
-
Gently heat the mixture to approximately 70°C for 30 minutes, with occasional stirring.[8] This step drives the reaction to completion.
-
Allow the mixture to cool to room temperature.
-
Neutralize the cooled mixture with dilute sulfuric acid. Check the pH with litmus paper or a pH meter to ensure it is neutral.
-
Filter the resulting solid precipitate using a Büchner funnel.[8]
-
Wash the collected solid thoroughly with cold water to remove any remaining salts.[8]
-
Dry the product, 4-acetamidobenzenesulfonamide, completely. For higher purity, the crude product can be recrystallized from hot water, yielding colorless crystals.[8]
Mechanism of Action and Biological Activity
4-Acetamidobenzenesulfonamide exhibits biological activity through at least two distinct mechanisms, making it a molecule of interest for both anti-infective and anti-cancer research.
Inhibition of Bacterial Folic Acid Synthesis
As a member of the sulfonamide class, its primary antibacterial mechanism is the competitive inhibition of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[10][11] Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA), as they cannot uptake it from their environment.[10] Due to the structural similarity between sulfonamides and PABA, the drug acts as a fraudulent substrate, blocking the pathway and halting bacterial growth and replication.[11] This mechanism provides selective toxicity, as human cells acquire folic acid from the diet and lack the DHPS enzyme.[10]
Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.
Carbonic Anhydrase Inhibition
Beyond its role in antibacterial research, 4-Acetamidobenzenesulfonamide is a known inhibitor of several human carbonic anhydrase (CA) isoforms.[5] Specifically, it has been shown to inhibit CAII, CAIX, and CAXII with the following inhibition constants (Ki):
-
CAII: 246 nM
-
CAIX: 135 nM
-
CAXII: 49 nM[5]
The inhibition of tumor-associated isoforms CAIX and CAXII is of significant interest in oncology. These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth and survival.[5] This makes 4-acetamidobenzenesulfonamide and its derivatives valuable tools for developing novel anticancer agents.
Applications in Drug Discovery and Development
The utility of 4-Acetamidobenzenesulfonamide extends far beyond its direct biological activities. Its primary value lies in its role as a foundational chemical scaffold.
-
Synthetic Intermediate: It is a crucial intermediate for producing a wide array of sulfa drugs and other biologically active molecules.[4][11] The core structure can be chemically modified to enhance pharmacological properties and target different diseases, including bacterial, fungal, viral, and parasitic infections.[12][13]
-
Pharmacophore for Novel Agents: The sulfonamide moiety is a privileged pharmacophore. Researchers have used 4-Acetamidobenzenesulfonamide as a starting point to synthesize novel compounds with potential antioxidant, anticancer, and anti-inflammatory activities.[12][14]
-
Metabolite Standard: It serves as an essential analytical standard, as it is a known metabolite of the sulfonamide antibiotic sulfanilamide and the herbicide asulam.[5] Its availability is critical for pharmacokinetic and metabolism studies of these parent compounds.
Safety, Handling, and Storage
Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.
-
Hazards: The compound is classified as harmful if swallowed (H302).[3] It may cause skin and eye irritation upon contact.[4]
-
Handling: Always handle 4-Acetamidobenzenesulfonamide in a well-ventilated area or a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[15][16]
-
Storage: Store the compound in a tightly sealed container in a dry, room-temperature environment, away from incompatible substances.
References
-
Worachartcheewan, A., et al. (2020). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 4-acetamidobenzenesulfonamide. PrepChem.com. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. UMSL Chemistry Department. Available at: [Link]
-
Chemistry LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. Chemistry LibreTexts. Available at: [Link]
-
PubChem. (n.d.). 4-Acetamidobenzenesulfonyl chloride;4-aminobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Angene. (n.d.). 4-Acetamidobenzenesulfonamide(CAS# 121-61-9). Angene Chemical. Available at: [Link]
-
LiveJournal. (2006). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. chem346akt.livejournal.com. Available at: [Link]
-
PubChem. (n.d.). N4-Acetylsulfanilamide. National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc. (2025). 4-Acetamidobenzenesulfonamide. Chemsrc.com. Available at: [Link]
-
precisionFDA. (n.d.). 4-ACETAMIDOBENZENESULFONAMIDE. precisionFDA. Available at: [Link]
-
Filo. (2025). Hydrolysis of 4-Acetamidobenzenesulfonamide. Filo.com. Available at: [Link]
-
Anand, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]
-
LookChem. (n.d.). CAS No.121-61-9,4-Acetamidobenzenesulfonamide Suppliers. LookChem.com. Available at: [Link]
-
CP Lab Safety. (n.d.). 4-Acetamidobenzenesulfonamide, min 98% (HPLC), 100 grams. CP Lab Safety. Available at: [Link]
-
Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. Available at: [Link]
-
Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. angenesci.com [angenesci.com]
- 3. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GSRS [precision.fda.gov]
- 7. 4-Acetamidobenzenesulfonamide | 121-61-9 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 14. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies [mdpi.com]
- 15. aksci.com [aksci.com]
- 16. tcichemicals.com [tcichemicals.com]
